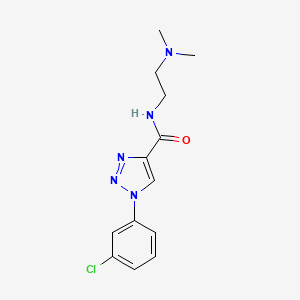
1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16ClN5O and its molecular weight is 293.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H16ClN5O. The presence of the 1,2,3-triazole ring is significant as it enhances the compound's stability and bioactivity. The chlorophenyl and dimethylamino groups contribute to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of triazole compounds exhibit notable antitumor properties. For instance, related triazole hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. In a study assessing a series of triazole derivatives, compounds similar to this compound showed IC50 values ranging from 17.83 μM to 54.3 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
The mechanism by which triazole compounds exert their antitumor effects often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, some synthesized triazole derivatives exhibited greater anti-BuChE activity than standard inhibitors like galantamine, suggesting that the incorporation of the triazole moiety enhances these inhibitory effects .
Neuropharmacological Effects
In addition to anticancer properties, compounds containing the 1,2,3-triazole structure have been explored for their neuropharmacological activities. Research shows that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The anti-ChE activity contributes to improved cognitive function by increasing acetylcholine levels in synaptic clefts .
Case Studies
- Antiproliferative Effects : A study conducted on a series of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly influenced antiproliferative activity against cancer cells. The most potent compounds were identified with IC50 values significantly lower than those of established chemotherapeutics like Cisplatin .
- In Vivo Studies : In vivo evaluations are critical for understanding the therapeutic potential of these compounds. Preliminary studies suggest that certain triazole derivatives may reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-18(2)7-6-15-13(20)12-9-19(17-16-12)11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEOBXNHIQNUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













